Siremadlin
Overview
Description
Siremadlin is an orally bioavailable, potent, and selective second-generation inhibitor of the human double minute 2 homolog (HDM2) protein. This compound is designed to disrupt the interaction between HDM2 and the tumor suppressor protein p53, thereby restoring p53-dependent antitumor activity. This compound has shown promising single-agent activity in preclinical studies and is currently being investigated for its potential therapeutic applications in various cancers, including acute myeloid leukemia and solid tumors .
Mechanism of Action
Target of Action
Siremadlin primarily targets the Murine Double Minute-2 (MDM2) protein . MDM2 is a key regulator of the tumor suppressor protein p53 . In normal conditions, MDM2 binds to p53, inhibiting its activity and promoting its degradation . In the presence of this compound, this interaction is disrupted .
Mode of Action
This compound acts by binding to MDM2 and disrupting its interaction with p53 . This prevents the degradation of p53, potentially restoring p53-dependent antitumor activity . The restoration of p53 activity leads to cell cycle arrest and apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the p53 protein. Under normal conditions, MDM2 binds to p53, leading to its degradation . This compound inhibits this interaction, resulting in the stabilization and activation of p53 . Activated p53 can then induce cell cycle arrest and apoptosis, inhibiting tumor growth .
Pharmacokinetics
It is known that this compound is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The primary result of this compound’s action is the induction of cell cycle arrest and apoptosis . By preventing the degradation of p53, this compound allows for the restoration of p53-dependent antitumor activity . This can lead to the inhibition of tumor growth and potentially the regression of existing tumors .
Action Environment
The effectiveness of this compound may be influenced by factors such as the specific type of cancer, the patient’s overall health status, and the presence of other medications .
Biochemical Analysis
Biochemical Properties
Siremadlin interacts with the MDM2 protein, inhibiting its binding to the transcriptional activation domain of the tumor suppressor protein p53 . This interaction results in a p53-dependent anti-proliferative effect . The inhibition of MDM2 by this compound leads to the stabilization and activation of p53, which in turn can lead to cell cycle arrest and apoptosis .
Cellular Effects
This compound has demonstrated clinical activity in patients with AML who have relapsed after allogeneic stem cell transplantation . It has also shown potent immunomodulatory effects in murine AML and solid tumor models . These data suggest that the immunomodulatory effects of this compound could be exploited to prevent relapse in AML patients in remission after allogeneic stem cell transplantation .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the binding of the MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 . This inhibition results in the stabilization and activation of p53, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
It has been used in various treatment regimens in clinical trials, suggesting that its effects can be sustained over time .
Metabolic Pathways
It is known to inhibit the MDM2 protein, which plays a key role in the regulation of the p53 pathway .
Transport and Distribution
As an orally administered drug, it is likely to be distributed throughout the body via the bloodstream .
Subcellular Localization
Given its mechanism of action, it is likely to interact with the MDM2 protein in the nucleus of the cell, where it can inhibit the degradation of the p53 protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Siremadlin involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the synthesis involves the use of advanced organic chemistry techniques to achieve the desired molecular structure .
Industrial Production Methods: Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions: Siremadlin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can result in modified analogs of this compound .
Scientific Research Applications
Siremadlin has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interaction between HDM2 and p53, and to explore the effects of disrupting this interaction on cellular processes.
Biology: Investigated for its role in modulating the p53 pathway and its impact on cell cycle regulation and apoptosis.
Medicine: Being studied as a potential therapeutic agent for various cancers, particularly those with wild-type TP53, such as acute myeloid leukemia and solid tumors.
Industry: Potential applications in the development of new cancer therapies and as a lead compound for further drug development
Comparison with Similar Compounds
Siremadlin is part of a class of compounds known as HDM2 inhibitors. Similar compounds include:
Nutlin-3: Another HDM2 inhibitor that disrupts the HDM2-p53 interaction.
RG7112: A first-generation HDM2 inhibitor with similar mechanisms of action.
Idasanutlin: A more advanced HDM2 inhibitor with improved potency and selectivity.
Uniqueness of this compound: this compound is unique due to its second-generation design, which offers improved potency and selectivity compared to earlier HDM2 inhibitors. It has shown promising single-agent activity in preclinical studies and is being investigated in clinical trials for its potential therapeutic applications .
Properties
IUPAC Name |
(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBSXNCBIWWLHD-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=C(C(=O)N([C@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448867-41-1 | |
Record name | Siremadlin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448867411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Siremadlin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16331 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Siremadlin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0282IF4JC8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.